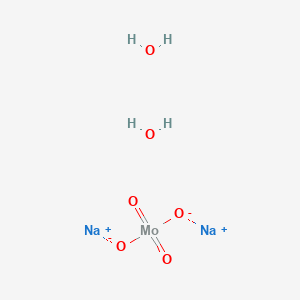

Dioxo-2,4-dioxa-3-molybda-1,5-disodapentane dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium molybdate dihydrate is an inorganic compound with the chemical formula Na₂MoO₄·2H₂O. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its unique properties, including its role as a source of molybdenum, an essential trace element for plants and animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium molybdate dihydrate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures between 50°C and 70°C. The resulting solution is then crystallized to obtain the dihydrate form. The reaction can be represented as follows: [ \text{MoO}_3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ] If crystallized below 10°C, the decahydrate form is obtained, while crystallization above 10°C yields the dihydrate form .

Industrial Production Methods: In industrial settings, sodium molybdate dihydrate is produced by roasting molybdenum ore to obtain molybdenum trioxide, which is then reacted with sodium hydroxide. An alternative method involves microwave-enhanced roasting and alkali leaching of molybdenum concentrate, which offers higher efficiency and lower energy consumption .

Types of Reactions:

Reduction: Sodium molybdate dihydrate can be reduced to molybdenum(IV) oxide (MoO₂) using sodium borohydride (NaBH₄): [ \text{Na}_2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]

Substitution: It reacts with dithiophosphate acids to form molybdenum dithiophosphate complexes: [ \text{Na}_2\text{MoO}_4 + (\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]

Common Reagents and Conditions:

- Sodium borohydride for reduction reactions.

- Dithiophosphate acids for substitution reactions.

Major Products:

- Molybdenum(IV) oxide (MoO₂)

- Molybdenum dithiophosphate complexes

Applications De Recherche Scientifique

Sodium molybdate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of polyoxometalates and as a catalyst in various chemical reactions.

Biology: It serves as a micronutrient in fertilizers, promoting plant growth by facilitating enzymatic reactions.

Medicine: Research has explored its potential in treating copper deficiency-related conditions, such as Menkes disease.

Industry: It is employed as a corrosion inhibitor in industrial cooling systems and automotive antifreeze solutions .

Mécanisme D'action

The primary mechanism by which sodium molybdate dihydrate exerts its effects is through the formation of a passivation layer on metal surfaces, which inhibits corrosion. In biological systems, it acts as a cofactor for various enzymes, facilitating redox reactions and other metabolic processes .

Comparaison Avec Des Composés Similaires

- Sodium tungstate (Na₂WO₄)

- Sodium chromate (Na₂CrO₄)

- Ammonium molybdate ((NH₄)₆Mo₇O₂₄)

Comparison:

Sodium molybdate dihydrate vs. Sodium tungstate: Both compounds are used as corrosion inhibitors, but sodium molybdate dihydrate is preferred in applications requiring lower conductivity.

Sodium molybdate dihydrate vs. Sodium chromate: Sodium molybdate dihydrate is less toxic and environmentally friendly compared to sodium chromate.

Sodium molybdate dihydrate vs. Ammonium molybdate: While both are sources of molybdenum, sodium molybdate dihydrate is more commonly used in industrial applications due to its stability and solubility .

Propriétés

Formule moléculaire |

H4MoNa2O6 |

|---|---|

Poids moléculaire |

241.96 g/mol |

Nom IUPAC |

disodium;dioxido(dioxo)molybdenum;dihydrate |

InChI |

InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 |

Clé InChI |

FDEIWTXVNPKYDL-UHFFFAOYSA-N |

SMILES canonique |

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)

![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)

![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)

![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)

![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)